4-Methoxy-4-methylpiperidine hydrochloride

Description

The exact mass of the compound 4-Methoxy-4-methylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-4-methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-4-methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

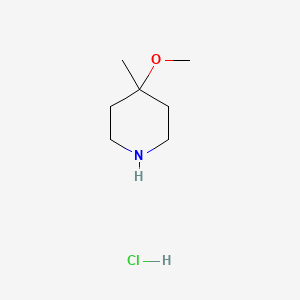

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFDBMMYPIJSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606315 | |

| Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-73-8 | |

| Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Characterization of 4-Methoxy-4-methylpiperidine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Novel Piperidine Moiety

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in the pursuit of optimized biological activity and pharmacokinetic profiles. This guide focuses on a specific derivative, 4-Methoxy-4-methylpiperidine hydrochloride (CAS No: 3970-73-8), a compound of interest for its potential applications as a building block in the synthesis of complex molecular architectures.

A thorough understanding of the fundamental physical properties of such a compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in a research and development setting. From guiding purification strategies and formulation development to ensuring consistent quality control, these parameters form the bedrock of reliable and reproducible scientific inquiry. This document provides a comprehensive overview of the key physicochemical attributes of 4-Methoxy-4-methylpiperidine hydrochloride, coupled with field-proven methodologies for their determination, empowering researchers to confidently integrate this compound into their discovery workflows.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic structural and chemical identifiers. These core attributes are essential for everything from stoichiometric calculations to spectral interpretation.

Molecular Structure

The molecular structure of 4-Methoxy-4-methylpiperidine hydrochloride is characterized by a piperidine ring substituted at the 4-position with both a methyl and a methoxy group. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Caption: 2D representation of 4-Methoxy-4-methylpiperidine hydrochloride.

Key Chemical Identifiers

A summary of the fundamental chemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 3970-73-8 | |

| Molecular Formula | C₇H₁₆ClNO | |

| Molecular Weight | 165.66 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Conditions | 4°C |

Thermal Properties: The Melting Point as a Purity Indicator

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden this range. As a hydrochloride salt, 4-Methoxy-4-methylpiperidine hydrochloride is expected to be a crystalline solid with a defined melting point. However, it is crucial to note that, like many amine salts, it may decompose upon melting.

Note: Extensive searches did not yield an experimentally determined melting point for this specific compound. The following section details the authoritative protocol for its determination.

Experimental Protocol: Melting Point Determination via the Mel-Temp Method

The capillary melting point technique is a robust and widely accepted method for determining the melting range of a solid. The underlying principle involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which the solid transitions to a liquid.

Methodology Workflow

Caption: Workflow for melting point determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the 4-Methoxy-4-methylpiperidine hydrochloride sample is completely dry, as moisture can depress the melting point. Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate.

-

Slow Heating: For an accurate measurement, begin heating at a rate of approximately 1-2°C per minute when the temperature is about 20°C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting). Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded melting point should be reported as a range.

Solubility Profile: A Key to Application

The solubility of a compound in various solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological assays. As an amine hydrochloride salt, 4-Methoxy-4-methylpiperidine hydrochloride is expected to exhibit good solubility in polar protic solvents.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of a compound in a range of common laboratory solvents.

Methodology Workflow

Caption: Workflow for qualitative solubility testing.

Step-by-Step Procedure:

-

Sample Preparation: Weigh approximately 10 mg of 4-Methoxy-4-methylpiperidine hydrochloride into a small vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Mixing: Cap the vial and vortex or agitate it vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Solvent Panel: Repeat this procedure for a panel of common laboratory solvents to build a comprehensive solubility profile. Recommended solvents include:

-

Water

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Expected Causality: Due to its ionic nature as a hydrochloride salt, the compound is anticipated to be most soluble in polar protic solvents like water and alcohols. Its solubility in less polar organic solvents like dichloromethane is expected to be limited.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural confirmation and purity assessment. For 4-Methoxy-4-methylpiperidine hydrochloride, NMR and IR spectroscopy are the most relevant methods.

Note: No experimentally derived spectra for this specific compound were found in the public domain. The following sections outline the standard protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Sample Preparation Protocol:

-

Weigh approximately 5-10 mg of 4-Methoxy-4-methylpiperidine hydrochloride into an NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the expected solubility of the salt.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

The sample is now ready for analysis.

Expected ¹H NMR Spectral Features: The spectrum is expected to show signals corresponding to the piperidine ring protons, the methyl protons, and the methoxy protons. The integration of these signals should correspond to the number of protons in each environment. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.

¹³C NMR Sample Preparation Protocol:

-

Weigh approximately 20-30 mg of 4-Methoxy-4-methylpiperidine hydrochloride into an NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O).

-

Cap the tube and ensure complete dissolution.

-

The sample is now ready for analysis.

Expected ¹³C NMR Spectral Features: The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the methyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FTIR Sample Preparation Protocol (KBr Pellet Method):

-

Grind 1-2 mg of 4-Methoxy-4-methylpiperidine hydrochloride with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Expected IR Spectral Features: Key expected absorptions include:

-

A broad band in the 2700-2400 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine salt.

-

C-H stretching vibrations from the alkyl groups in the 3000-2850 cm⁻¹ region.

-

A C-O stretching vibration from the methoxy group, typically around 1100 cm⁻¹.

Safety and Handling

A comprehensive understanding of a compound's potential hazards is paramount for safe laboratory practice.

GHS Hazard Information:

Based on available data, 4-Methoxy-4-methylpiperidine hydrochloride is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion and Future Outlook

This guide has outlined the core physicochemical properties of 4-Methoxy-4-methylpiperidine hydrochloride and provided standardized, field-proven protocols for their experimental determination. While a lack of publicly available experimental data for certain parameters, such as melting point and spectral data, is noted, the methodologies described herein provide a clear and reliable path for researchers to generate this critical information in their own laboratories. A thorough characterization of these fundamental properties is an indispensable first step in unlocking the full potential of this and other novel chemical entities in the ongoing quest for new and improved therapeutic agents.

References

A Comprehensive Technical Guide to 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8) for Advanced Research Applications

Abstract: 4-Methoxy-4-methylpiperidine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] This specific derivative, featuring a quaternary center with both methyl and methoxy substitutions at the 4-position, offers unique steric and electronic properties that researchers can leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth examination of the compound's physicochemical properties, a detailed, field-tested synthetic protocol with mechanistic rationale, comprehensive analytical characterization methods, and a discussion of its applications in drug development.

Section 1: Compound Profile & Physicochemical Properties

The strategic incorporation of a 4,4-disubstituted piperidine ring can significantly influence a molecule's properties. The methyl group provides steric bulk and increases lipophilicity, while the methoxy group can act as a hydrogen bond acceptor and modulate metabolic stability. The hydrochloride salt form enhances aqueous solubility and improves handling characteristics, making it well-suited for laboratory use.[3]

Table 1: Physicochemical Properties of 4-Methoxy-4-methylpiperidine hydrochloride

| Property | Value | Source(s) |

| CAS Number | 3970-73-8 | [4] |

| Molecular Formula | C₇H₁₆ClNO | [4] |

| Molecular Weight | 165.66 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, Room Temperature or 4°C | [4] |

| InChI Key | FOFDBMMYPIJSCN-UHFFFAOYSA-N |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-substituted piperidines is a well-explored area of organic chemistry.[5][6] A robust and scalable pathway to 4-Methoxy-4-methylpiperidine hydrochloride proceeds from a commercially available precursor, 1-Boc-4-piperidone. This multi-step synthesis is designed for high fidelity and purity, critical for downstream applications.

Recommended Synthetic Pathway

The chosen pathway involves three key transformations:

-

Nucleophilic Addition: A Grignard reaction to install the methyl group at the 4-position.

-

Williamson Ether Synthesis: Methylation of the resulting tertiary alcohol.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

Expertise & Rationale: Causality Behind Experimental Choices

-

Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is selected as the nitrogen protectant. Its steric bulk prevents side reactions at the nitrogen, such as N-alkylation, and it is stable to the strongly basic conditions of the Grignard reaction. Crucially, it can be removed under acidic conditions that are compatible with the final salt formation, streamlining the process.[7]

-

Reagent Selection for Methylation: Sodium hydride (NaH) is a powerful, non-nucleophilic base used to deprotonate the tertiary alcohol. This forms a highly reactive alkoxide intermediate. Methyl iodide (MeI) is an excellent electrophile for the subsequent Sₙ2 reaction, efficiently forming the desired methoxy ether.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice for the Grignard and methylation steps due to its ability to solvate the organometallic and alkoxide intermediates and its inertness under the reaction conditions. For the final deprotection/salt formation step, a solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether is used to ensure precipitation of the clean hydrochloride salt, minimizing aqueous workup and potential loss of the water-soluble product.

Workflow Diagram: Synthesis of 4-Methoxy-4-methylpiperidine hydrochloride

Caption: Synthetic workflow from 1-Boc-4-piperidone to the final hydrochloride salt.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-piperidone (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methylmagnesium bromide (MeMgBr, ~1.2 eq, 3.0 M solution in diethyl ether) via a syringe, maintaining the internal temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a crude solid, which can be used directly in the next step.

Step 2: Synthesis of 1-Boc-4-methoxy-4-methylpiperidine

-

In a separate inert-atmosphere flask, suspend sodium hydride (NaH, ~1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Dissolve the crude 1-Boc-4-hydroxy-4-methylpiperidine (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the reaction back to 0°C and add methyl iodide (MeI, ~1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully with water at 0°C.

-

Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Step 3: Synthesis of 4-Methoxy-4-methylpiperidine hydrochloride

-

Dissolve the purified 1-Boc-4-methoxy-4-methylpiperidine (1.0 eq) from Step 2 in a minimal amount of ethyl acetate or methanol.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, ~3-5 eq) dropwise while stirring at room temperature.

-

A precipitate will form. Continue stirring for 2-4 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the white solid under high vacuum to afford the final product, 4-Methoxy-4-methylpiperidine hydrochloride.

Section 3: Analytical Characterization & Quality Control

A self-validating system of analytical techniques is essential to confirm the structure and purity of the final compound. Each method provides orthogonal data to build a complete and trustworthy characterization profile.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Results for 4-Methoxy-4-methylpiperidine hydrochloride |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy group (~3.2 ppm, singlet, 3H), the C4-methyl group (~1.2 ppm, singlet, 3H), and four distinct methylene protons on the piperidine ring (multiplets, ~1.5-3.5 ppm, 8H). A broad signal for the N-H proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the quaternary C4 carbon, methoxy carbon, C4-methyl carbon, and the four piperidine ring carbons.[8] |

| Mass Spectrometry (MS) | Molecular Weight Verification | ESI+ mode should show the molecular ion for the free base [M+H]⁺ at m/z 130.12.[9] |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic peaks for N-H stretching (broad, ~2700-3000 cm⁻¹ for ammonium salt), C-H stretching, and C-O stretching (~1080-1150 cm⁻¹). |

| Purity (HPLC) | Quantitative Purity Assessment | A single major peak with >97% purity under standard reverse-phase conditions. |

Section 4: Applications in Medicinal Chemistry & Drug Development

The 4-methoxy-4-methylpiperidine scaffold is a valuable asset in drug discovery for several reasons. The piperidine ring itself is a common motif that can orient substituents in a defined three-dimensional space, facilitating interactions with biological targets such as GPCRs, ion channels, and enzymes.[1][10]

Influence on Physicochemical and Pharmacological Properties

-

Metabolic Stability: The quaternary carbon at the 4-position blocks potential metabolic oxidation at that site, which is a common liability for simpler piperidine rings. The methoxy group, while potentially subject to O-demethylation, often imparts greater metabolic stability than a free hydroxyl group.

-

Lipophilicity and Solubility: The replacement of a polar hydroxyl group with a less polar methoxy group increases the molecule's lipophilicity (LogP). This can enhance membrane permeability and blood-brain barrier penetration, which is desirable for CNS targets. The hydrochloride salt form ensures sufficient aqueous solubility for formulation and administration.

-

Target Engagement: The methoxy group can serve as a hydrogen bond acceptor, providing an additional interaction point with a protein target that is distinct from a hydrogen bond-donating hydroxyl group. This can lead to altered binding affinity and selectivity. For instance, series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been explored as potent inhibitors of the presynaptic choline transporter.[11][12]

Logical Diagram: Structure-Property Relationships

Caption: Influence of structural features on physicochemical and pharmacological profiles.

Section 5: Handling, Storage, and Safety

As a hydrochloride salt, 4-Methoxy-4-methylpiperidine is typically a solid that is easier to handle than its free-base counterpart.

-

Safety: The compound is classified as harmful. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[13] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[4] Recommended storage temperatures are either room temperature or refrigerated (2-8°C) for long-term stability.[4]

References

-

Lead Sciences. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride. Retrieved February 7, 2026, from [Link]

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

National Institutes of Health. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Mild general synthesis of 4-substituted piperidines. Retrieved February 7, 2026, from [Link]

-

SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]

-

PubChemLite. (n.d.). 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO). Retrieved February 7, 2026, from [Link]

-

The Pherobase. (2025, July 15). NMR - Compound 4me-piperidine. Retrieved February 7, 2026, from [Link]

-

Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Methylpiperidine hydrochloride. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 7, 2026, from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved February 7, 2026, from [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 7, 2026, from [Link]

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 7, 2026, from [Link]

-

PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Methylpiperidine. Retrieved February 7, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methoxy-4-methylpiperidine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 8. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]

- 9. PubChemLite - 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Structural Monograph: 4-Methoxy-4-methylpiperidine Hydrochloride

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

4-Methoxy-4-methylpiperidine hydrochloride is a specialized saturated heterocycle used primarily as a building block in the synthesis of pharmaceutical agents. Unlike the more common 4-methoxypiperidine, the introduction of the methyl group at the C4 position creates a gem-disubstituted center. This structural modification is critical in medicinal chemistry for two reasons: it introduces conformational restriction (biasing the piperidine ring geometry) and blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), thereby potentially extending the half-life of lead compounds.

This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic pathways, and structural utility in drug discovery.

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6]

The precise molecular weight determination is critical for stoichiometry in synthetic workflows. The values below are calculated using standard atomic weights (IUPAC).

Identity Data

| Parameter | Value |

| IUPAC Name | 4-Methoxy-4-methylpiperidine hydrochloride |

| Common Name | 4-Methoxy-4-methylpiperidine HCl |

| CAS Number (HCl Salt) | 3970-73-8 |

| CAS Number (Free Base) | 3970-72-7 |

| Molecular Formula | C₇H₁₅NO[1][2] · HCl |

| SMILES | CC1(CCNCC1)OC.Cl |

Molecular Weight Calculation

The molecular weight is derived from the sum of the free base and the hydrochloric acid counterion.

| Component | Formula | Exact Mass (Da) | Molar Mass ( g/mol ) |

| Free Base | C₇H₁₅NO | 129.1154 | 129.20 |

| Counterion | HCl | 35.9767 | 36.46 |

| Total Salt | C₇H₁₆ClNO | 165.0921 | 165.66 |

Note for Researchers: When using commercial batches, always verify the Certificate of Analysis (CoA) for residual water or solvent, which may alter the effective formula weight used for molarity calculations.

Structural Utility in Drug Design

The 4,4-disubstitution pattern offers distinct advantages over monosubstituted piperidines.

The Gem-Disubstituted Effect

The presence of both a methyl and a methoxy group at the C4 position forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "conformational lock" can:

-

Enhance Potency: By pre-organizing the ligand into a bioactive conformation, the entropic penalty of binding to a protein target is reduced.

-

Metabolic Blocking: The C4 position of piperidines is a metabolic "soft spot," prone to oxidation. Substituting the hydrogen with a methyl group blocks this pathway, increasing metabolic stability.

Logical Pathway: Structure-Activity Relationship (SAR)

Figure 1: Decision logic for incorporating the 4-methoxy-4-methyl motif in lead optimization.

Synthetic Methodology

Synthesizing 4-methoxy-4-methylpiperidine hydrochloride requires careful orchestration to install the quaternary center at C4. The most robust route proceeds via an N-protected piperidone.

Recommended Protocol: Grignard Addition & Methylation

Prerequisites:

-

Starting Material: 1-Boc-4-piperidone (CAS: 79099-07-3)

-

Reagents: Methylmagnesium bromide (MeMgBr), Sodium hydride (NaH), Methyl iodide (MeI), HCl/Dioxane.

-

Atmosphere: Anhydrous Nitrogen or Argon.

Step-by-Step Workflow

-

Nucleophilic Addition (Formation of Tertiary Alcohol):

-

Dissolve 1-Boc-4-piperidone in anhydrous THF at 0°C.

-

Slowly add MeMgBr (1.2 equiv). The reaction yields 1-Boc-4-hydroxy-4-methylpiperidine .

-

Critical Control Point: Maintain low temperature to prevent side reactions.

-

-

O-Methylation (Williamson Ether Synthesis):

-

Treat the tertiary alcohol with NaH (1.5 equiv) in DMF or THF to form the alkoxide.

-

Add MeI (Methyl Iodide) to form the ether: 1-Boc-4-methoxy-4-methylpiperidine .

-

Note: Methylation of tertiary alcohols is sterically hindered. If yield is low, consider using Potassium tert-butoxide (KOtBu) as the base.

-

-

Deprotection & Salt Formation:

-

Dissolve the intermediate in 4M HCl in Dioxane.

-

Stir at room temperature for 2 hours. The Boc group is cleaved, and the product precipitates as the hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Ether to obtain high-purity 4-Methoxy-4-methylpiperidine hydrochloride .

-

Synthesis Flowchart

Figure 2: Synthetic route from commercial starting materials to the final hydrochloride salt.

Analytical Validation

To verify the identity of the synthesized or purchased compound, compare experimental data against these predicted standards.

1H NMR (DMSO-d6, 400 MHz) Prediction

The hydrochloride salt will show distinct broadening of the ammonium protons.

-

δ 9.0–9.5 ppm (br s, 2H): NH₂⁺ protons (Exchangeable with D₂O).

-

δ 3.15 ppm (s, 3H): O-CH₃ (Methoxy group). Distinct singlet, deshielded by oxygen.

-

δ 3.0–3.2 ppm (m, 4H): α-Protons of the piperidine ring (adjacent to Nitrogen).

-

δ 1.6–1.8 ppm (m, 4H): β-Protons of the piperidine ring.

-

δ 1.15 ppm (s, 3H): C-CH₃ (Methyl group attached to C4).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Target Mass (M+H)⁺: 130.12 m/z.

-

Note: You will observe the mass of the free base (129.20) + proton (1.007). The chloride ion (35/37) will not appear in the positive ion trace but may be visible in negative mode.

-

Handling and Safety Standards

-

Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic. Store in a desiccator at 2–8°C.

-

Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or ether.

-

Hazards: Treat as a skin and eye irritant (H315, H319).[1] Wear standard PPE (gloves, goggles, lab coat).

References

-

PubChem Compound Summary. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride.[3] National Center for Biotechnology Information. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Williamson Ether Synthesis and Grignard mechanisms).

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Gem-dimethyl effect and metabolic blocking).

Sources

- 1. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. 4-Methoxy-4-methylpiperidine hydrochloride | 3970-73-8 [sigmaaldrich.com]

Technical Guide: Solubility Profile & Characterization of 4-Methoxy-4-methylpiperidine Hydrochloride

The following technical guide details the physicochemical profile and solubility characterization of 4-Methoxy-4-methylpiperidine hydrochloride .

Executive Summary

4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8) is a specialized gem-disubstituted piperidine intermediate used in the synthesis of complex pharmaceutical agents, including opioid analgesics and neurokinin receptor antagonists.[1] Its structural uniqueness lies in the quaternary carbon at the 4-position, bearing both a methyl and a methoxy group. This steric bulk influences its crystal packing, solubility, and reactivity compared to mono-substituted analogs like 4-methoxypiperidine.

This guide provides a comprehensive technical overview of the compound’s solubility behavior. While specific peer-reviewed solubility curves are often proprietary to active pharmaceutical ingredient (API) manufacturers, this document synthesizes available physicochemical data, structural analysis, and validated experimental protocols to establish a self-validating system for researchers handling this material.

Physicochemical Identity

Before establishing solubility, the compound's identity must be rigorously defined to ensure data reproducibility.

| Property | Detail |

| Chemical Name | 4-Methoxy-4-methylpiperidine hydrochloride |

| CAS Number | 3970-73-8 |

| Molecular Formula | C |

| Molecular Weight | 165.66 g/mol (Salt); 129.11 g/mol (Free Base) |

| Structural Feature | Gem-disubstituted (4,4-position); Secondary amine salt |

| Physical Form | Off-white to white crystalline solid |

| Melting Point | Typically >200°C (decomposition characteristic of HCl salts) |

| pKa (Predicted) | ~10.5 (Piperidine nitrogen, modulated by 4-OMe induction) |

Solubility Profile

Theoretical & Observed Solubility Behavior

As a hydrochloride salt of a secondary amine, 4-Methoxy-4-methylpiperidine HCl exhibits classic ionic solubility behavior. The lattice energy provided by the chloride anion interaction is overcome by high-dielectric solvents (water, DMSO), while low-dielectric solvents (hexane, ether) fail to solvate the ion pair.

Estimated Solubility Table (Standard Ambient Temperature & Pressure) Note: Values are derived from structural analogs (e.g., 4-methoxypiperidine HCl) and standard salt behavior. Verification via the protocol in Section 4 is recommended for critical formulation.

| Solvent | Solubility Class | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Water | Very Soluble | > 100 mg/mL | High dielectric constant ( |

| Methanol | Freely Soluble | > 50 mg/mL | Protic solvent capable of H-bonding with Cl |

| DMSO | Soluble | > 30 mg/mL | High polarity; effective for stock solution preparation. |

| Ethanol | Soluble | 10 - 30 mg/mL | Reduced solubility vs. MeOH due to alkyl chain length. |

| Dichloromethane | Sparingly Soluble | 1 - 10 mg/mL | Limited solvation of the chloride anion; often used for free-basing. |

| Ethyl Acetate | Very Slightly Soluble | < 1 mg/mL | Insufficient polarity to disrupt crystal lattice. |

| Hexane/Heptane | Insoluble | < 0.1 mg/mL | Non-polar; strictly antisolvent. |

pH-Dependent Solubility (The "Free Base" Switch)

The solubility of this compound is heavily pH-dependent.

-

pH < 9: Exists as the protonated cation (R

NH -

pH > 12: Deprotonates to the free base (neutral amine). The free base is an oil or low-melting solid with inverse solubility : high in organic solvents (DCM, Et

O), low in water.-

Application: This switch is critical for purification. Impurities are washed away in the aqueous phase at low pH, then the product is extracted into organics at high pH.

-

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch variation (polymorphism, particle size) can alter dissolution rates, researchers must validate solubility empirically.

Protocol A: Thermodynamic Equilibrium Solubility (Gravimetric)

Objective: Determine the saturation limit in a specific solvent.

-

Preparation: Weigh ~100 mg of 4-Methoxy-4-methylpiperidine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

-

Agitation: Shake at 25°C for 24 hours (thermodynamic equilibrium).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Drying: Evaporate solvent (Genevac or N

stream) and dry residue in a vacuum oven at 40°C. -

Calculation:

Protocol B: Kinetic Solubility Screening (High Throughput)

Objective: Rapidly estimate solubility to prevent precipitation during bioassays.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 10 µL of stock to 490 µL of aqueous buffer (PBS, pH 7.4). Final conc: 200 µM.

-

Incubation: Shake for 2 hours at room temperature.

-

Analysis: Centrifuge/Filter and analyze supernatant via HPLC-UV (210 nm detection for the piperidine ring, though weak; ELSD or MS is preferred due to lack of strong chromophore).

-

Validation: Compare peak area to a standard injection of the stock dissolved in 100% MeCN.

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection based on the compound's behavior.

Figure 1: Decision tree for solvent selection based on application (Biological vs. Synthetic).

Safety & Handling (E-E-A-T)

-

Hazards: As a piperidine derivative, this compound is an irritant.

-

Handling: Handle in a fume hood. Use nitrile gloves.

-

Storage: Hygroscopic. Store at 4°C under inert gas (Argon/Nitrogen) to prevent moisture absorption, which alters weight-based solubility measurements.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69381, 4-Methylpiperidine (Analogous Structure Data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and physicochemical safety data.[2] Retrieved from [Link]

Sources

4-Methoxy-4-methylpiperidine hydrochloride NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of 4-Methoxy-4-methylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 4-methoxy-4-methylpiperidine hydrochloride (CAS 3970-73-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles behind the spectral features of this important synthetic building block. We will explore detailed interpretations of predicted ¹H and ¹³C NMR spectra, discuss the profound influence of N-protonation and substitution on chemical shifts, and provide robust, field-proven protocols for sample preparation and data acquisition. By synthesizing theoretical knowledge with practical insights, this guide serves as an authoritative reference for the structural elucidation and quality control of 4-methoxy-4-methylpiperidine hydrochloride.

Introduction

4-Methoxy-4-methylpiperidine hydrochloride is a heterocyclic compound frequently utilized as an intermediate and building block in medicinal chemistry and pharmaceutical synthesis.[1] Its piperidine core is a common scaffold in a multitude of bioactive molecules, and the specific substitution at the C4 position offers a unique combination of steric and electronic properties. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule like 4-methoxy-4-methylpiperidine hydrochloride, NMR provides unambiguous confirmation of its covalent structure, stereochemistry, and purity. This guide will interpret the anticipated ¹H and ¹³C NMR spectra, grounding the analysis in fundamental principles and data from analogous structures.

Molecular Structure and NMR-Active Nuclei

The structure of 4-methoxy-4-methylpiperidine hydrochloride features a piperidine ring in a chair conformation. The nitrogen atom is protonated, forming a piperidinium cation with a chloride counter-ion. The C4 position is a quaternary carbon, symmetrically substituted with a methyl and a methoxy group.

Key Structural Features Influencing NMR Spectra:

-

Piperidinium Ring: The protonation of the nitrogen atom significantly deshields the adjacent protons (H2/H6) and carbons (C2/C6).

-

Symmetry: Due to the substitution at C4, the molecule possesses a plane of symmetry, rendering the C2 and C6 positions chemically equivalent, as are the C3 and C5 positions.

-

Quaternary Carbon (C4): This carbon will appear as a singlet in the ¹³C NMR spectrum and lacks a directly attached proton. Its presence simplifies the ¹H NMR spectrum by eliminating a proton at the 4-position.

-

Substituents: The electron-withdrawing oxygen of the methoxy group and the electron-donating methyl group at C4 influence the chemical shifts of the ring carbons and protons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the methoxy protons, the C4-methyl protons, and the two sets of methylene protons on the piperidine ring. The N-H protons are often broad and may exchange with residual water in the solvent.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the protons of 4-methoxy-4-methylpiperidine hydrochloride. These predictions are based on standard chemical shift values and data from structurally related piperidine compounds.[2][3]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| C4-CH₃ | ~1.3 - 1.5 | Singlet (s) | 3H | A singlet due to the absence of adjacent protons. Located in the typical aliphatic region. |

| Piperidine H3/H5 | ~1.8 - 2.0 | Broad Multiplet | 4H | Methylene protons adjacent to the quaternary carbon and the C2/C6 carbons. The axial and equatorial protons are chemically equivalent due to rapid chair-flipping at room temperature but will couple to the H2/H6 protons. |

| Piperidine H2/H6 | ~3.1 - 3.4 | Broad Multiplet | 4H | Methylene protons adjacent to the electron-withdrawing protonated nitrogen (N⁺-H), causing a significant downfield shift. |

| OCH₃ | ~3.2 - 3.5 | Singlet (s) | 3H | A singlet in the characteristic region for methoxy groups. Its proximity to the piperidinium ring may cause a slight downfield shift. |

| N⁺-H₂ | ~9.0 - 10.0 | Very Broad Singlet | 2H | The acidic protons on the nitrogen are typically broad and their chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts are based on established values for substituted piperidines and the known effects of protonation and substitution.[4][5][6]

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C4-C H₃ | ~25 - 30 | Aliphatic methyl carbon. |

| C 3 / C 5 | ~30 - 35 | Piperidine ring carbons beta to the nitrogen and adjacent to the quaternary center. |

| C 2 / C 6 | ~45 - 50 | Piperidine ring carbons alpha to the protonated nitrogen. The positive charge on the nitrogen causes significant deshielding, shifting them downfield.[4] |

| OC H₃ | ~50 - 55 | Methoxy carbon, deshielded by the attached oxygen. |

| C 4 | ~70 - 75 | Quaternary carbon attached to an oxygen atom, resulting in a substantial downfield shift. |

Experimental Protocols

To ensure high-quality, reproducible NMR data, adherence to standardized experimental protocols is critical.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 5-10 mg of 4-methoxy-4-methylpiperidine hydrochloride for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial.

-

Solvent Selection: Due to the hydrochloride salt form, polar deuterated solvents are required. Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[7] DMSO-d₆ is often preferred as it allows observation of the N-H protons without rapid exchange.

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief application of sonication may aid dissolution if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., TSP for D₂O) can be added. For routine structural confirmation, the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) can be used as a reference.

NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring NMR data.

Caption: Standard workflow for NMR data acquisition and analysis.

Structure-Spectrum Correlations: Key Insights

Understanding the relationship between the molecular structure and the resulting NMR spectrum is paramount for accurate interpretation.

The Influence of N-Protonation

The protonation of the piperidine nitrogen is the most dominant electronic effect in the molecule's NMR spectrum. In a neutral piperidine, the C2/C6 carbons typically resonate around 47 ppm.[4] However, in the piperidinium ion, the inductive effect of the positive charge deshields these carbons, shifting them significantly downfield to the ~45-50 ppm region. Similarly, the adjacent H2/H6 protons are shifted downfield by approximately 0.5-1.0 ppm compared to their neutral amine counterparts.

Impact of C4 Substitution

The quaternary center at C4 simplifies the spectrum by removing a proton at this position, which would otherwise introduce complex splitting patterns. The substituents at C4 dictate the chemical shifts of the surrounding nuclei.

-

The methoxy group's oxygen atom strongly deshields the C4 carbon, pushing its resonance significantly downfield (~70-75 ppm).

-

The C4-methyl group itself appears as a simple singlet in the ¹H spectrum, providing a clear diagnostic signal.

The diagram below illustrates the key correlations between the structural features of the molecule and their expected spectral signatures.

Caption: Correlation between molecular features and NMR spectral effects.

Conclusion

The NMR spectrum of 4-methoxy-4-methylpiperidine hydrochloride is a direct reflection of its distinct structural features. The protonated nitrogen atom dominates the electronic environment, causing characteristic downfield shifts of the α-protons and carbons. The symmetrical substitution at the C4 quaternary center leads to a simplified and predictable set of signals. By understanding these fundamental structure-spectrum correlations, researchers can confidently use ¹H and ¹³C NMR spectroscopy to verify the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

-

PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Manimekalai, A., et al. (2004). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 43B, 1685-1691.

-

ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Publications. Retrieved from [Link]

-

ACS Publications. (2014). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Analysis: Structural Elucidation of 4-Methoxy-4-methylpiperidine Hydrochloride via 1H NMR

Executive Summary & Scope

This technical guide provides a comprehensive structural analysis of 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8), a critical intermediate in the synthesis of opioid analgesics and specific kinase inhibitors.

Unlike simple mono-substituted piperidines, this molecule features a gem-disubstituted C4 center and a protonated nitrogen (salt form). These features induce specific stereochemical constraints and chemical shift perturbations that must be understood for accurate characterization. This guide details the sample preparation, spectral prediction based on stereoelectronic principles, and impurity profiling required for pharmaceutical-grade verification.

Experimental Protocol: Sample Preparation

For hydrochloride salts, solvent selection is the primary determinant of spectral quality.

Solvent Selection Strategy

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: It solubilizes the polar salt effectively and, unlike protic solvents, does not promote rapid exchange of the ammonium (

) protons. This allows for the integration of the nitrogen-bound protons (8.0–9.5 ppm), providing a complete proton count.

-

-

Alternative: D2O (Deuterium Oxide).

-

Usage: Only for checking carbon-bound protons.

-

Warning: The

signals will disappear due to Deuterium exchange (

-

Preparation Workflow

-

Weighing: Dispense 10–15 mg of the HCl salt into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS if internal referencing is required).

-

Homogenization: Vortex for 30 seconds. If the salt is stubborn, mild sonication (ambient temp) is permissible. Do not heat significantly to avoid inducing degradation.

-

Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay

1s, 16–32 scans).

Conformational Analysis & Stereochemistry

To interpret the spectrum, one must understand the molecule's 3D geometry.

The Chair Conformation

The piperidine ring adopts a chair conformation.[1][2] At the C4 position, two substituents compete for the sterically favorable Equatorial position. This is governed by A-values (conformational free energy):

-

Methyl (-CH3) A-value: ~1.74 kcal/mol

-

Methoxy (-OCH3) A-value: ~0.60 kcal/mol

Spectral Assignment & Interpretation

The following data represents the characteristic spectral signature in DMSO-d6 at 400 MHz.

Summary Table of Chemical Shifts[2]

| Fragment | Proton Type | Approx.[1][2][3][4] Shift (δ ppm) | Multiplicity | Integration | Key Diagnostic Feature |

| N-H | Ammonium ( | 8.5 – 9.2 | Broad Singlet/Doublet | 2H | Disappears in D2O. |

| H2, H6 | 2.9 – 3.3 | Multiplet | 4H | Deshielded by positive N charge. | |

| -OCH3 | Methoxy | 3.1 – 3.2 | Singlet | 3H | Sharp singlet; axial orientation. |

| H3, H5 | 1.6 – 1.9 | Multiplet | 4H | Complex coupling due to fixed chair. | |

| -CH3 | C4-Methyl | 1.1 – 1.2 | Singlet | 3H | Diagnostic: Singlet on quaternary C. |

Detailed Mechanistic Analysis

Region A: The Ammonium Protons (8.5–9.2 ppm)

In the HCl salt, the nitrogen is protonated. In anhydrous DMSO-d6, these protons appear as a broad hump or two broad peaks.

-

Technical Insight: If this region integrates to < 2H, your DMSO may be "wet" (containing water), accelerating proton exchange.

Region B: The Ring Protons (H2/H6 & H3/H5)

-

H2/H6 (

to N): These are significantly deshielded by the inductive effect of the ammonium cation. Because the chair is "locked" by the C4-Methyl, the axial and equatorial protons at these positions are chemically non-equivalent, typically resulting in a complex multiplet rather than a simple triplet. -

H3/H5 (

to N): These appear upfield. The geminal coupling (between H3ax and H3eq) is large (~12-14 Hz).

Region C: The Substituents (Methyl vs. Methoxy)

-

The Methyl Singlet (~1.15 ppm): This is the most distinct feature. It must be a singlet. If it appears as a doublet, it implies the C4 quaternary center has not formed (i.e., you have a mono-substituted impurity).

-

The Methoxy Singlet (~3.15 ppm): Often overlaps with the H2/H6 region or the water suppression signal. In the axial position, it is shielded relative to an equatorial methoxy.

Visualization of Logic & Workflow

Analytical Decision Tree

The following diagram outlines the logical flow for confirming the structure based on spectral features.

Caption: Logical verification workflow for validating the 4,4-disubstituted piperidine salt structure.

Synthesis & Impurity Pathway

Understanding the origin of the molecule helps identify potential impurity peaks (e.g., from the Grignard reaction or deprotection steps).

Caption: Synthesis pathway highlighting the origin of the target molecule and the potential elimination impurity.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, specific impurities often appear due to the synthetic route (typically Grignard addition followed by O-methylation and debenzylation).

Common Impurities

-

Elimination Product (Tetrahydropyridine):

-

Mechanism:[4] Dehydration of the tertiary alcohol intermediate.

-

NMR Sign: Look for an olefinic proton (triplet or broad singlet) around 5.3 – 5.8 ppm . If this exists, the C4 quaternary center has been lost.

-

-

N-Benzyl Intermediate:

-

Mechanism:[4] Incomplete deprotection (hydrogenolysis).

-

NMR Sign: Multiplet in the aromatic region (7.2 – 7.4 ppm ) and a benzylic singlet (~3.5 ppm).

-

-

Residual Solvents:

-

Methanol:[5] Singlet at 3.16 ppm (often overlaps with Methoxy signal—verify by adding a drop of pure MeOH to spike).

-

Diethyl Ether/Ethyl Acetate: Common from the HCl salt precipitation step.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20373709, 4-Methoxy-4-methylpiperidine hydrochloride. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Reference for A-values and conformational analysis of gem-disubstituted cyclohexanes/piperidines).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Introduction: The Structural Significance of Substituted Piperidines

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-4-methylpiperidine Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, acquisition, and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-4-methylpiperidine hydrochloride. We will delve into the theoretical underpinnings that dictate the spectral appearance of this molecule, provide a robust experimental protocol, and present a detailed analysis of the expected chemical shifts.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its substitution pattern critically influences pharmacological activity, and precise structural verification is paramount. 4-Methoxy-4-methylpiperidine hydrochloride, a tertiary amine salt, presents a unique analytical challenge where understanding the influence of stereochemistry, substituent effects, and, most importantly, the protonation state of the nitrogen atom is essential for accurate spectral interpretation. ¹³C NMR spectroscopy serves as an indispensable tool, providing a distinct signal for each unique carbon environment and offering deep insights into the molecule's electronic and structural framework.

Part 1: Theoretical Foundations of the ¹³C NMR Spectrum

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[1][2] For 4-methoxy-4-methylpiperidine hydrochloride, several key factors collectively determine the final spectrum.

The Piperidine Ring and Substituent Effects

The piperidine ring typically adopts a stable chair conformation. The carbons within this ring (C2, C3, C5, C6) will have chemical shifts influenced by their position relative to the heteroatom and other substituents.

-

C4 (Quaternary Carbon): This carbon is bonded to four other non-hydrogen atoms (C3, C5, a methyl group, and a methoxy group). The direct attachment of the electronegative oxygen atom from the methoxy group will cause a significant downfield shift (deshielding). As a quaternary carbon lacking directly attached protons, its signal is expected to be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[3]

-

C4-Methyl (CH₃): The carbon of the methyl group at the C4 position will appear in the typical aliphatic region of the spectrum.

-

Methoxy Carbon (O-CH₃): The carbon of the methoxy group is directly bonded to an oxygen atom, causing it to resonate downfield, typically in the 50-65 ppm range.[4]

The Critical Influence of N-Protonation

The molecule is a hydrochloride salt, meaning the nitrogen atom of the piperidine ring is protonated, bearing a positive formal charge (R₃N⁺-H). This is the single most dominant electronic factor influencing the ring's carbon environments.

-

Inductive Effect: The positively charged nitrogen atom strongly withdraws electron density from the adjacent carbons. This deshielding effect is most pronounced on the α-carbons (C2 and C6) and, to a lesser extent, on the β-carbons (C3 and C5).[5] Consequently, the signals for C2 and C6 are expected to be shifted significantly downfield compared to the corresponding free base.

Solvent Choice and its Implications

The hydrochloride salt form dictates the choice of solvent. The compound's polarity and ionic character make it poorly soluble in common non-polar NMR solvents like chloroform-d (CDCl₃). Protic deuterated solvents are required to achieve sufficient concentration for ¹³C NMR analysis.

-

Suitable Solvents: Deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are excellent choices.

-

Solvent Effects on Chemical Shifts: The solvent can influence chemical shifts through interactions like hydrogen bonding.[6] It is crucial to report the solvent used, as spectral data is only comparable when acquired under identical conditions.

Below is the structure of 4-methoxy-4-methylpiperidine hydrochloride with the carbon atoms numbered for the subsequent spectral analysis.

Caption: Structure of 4-methoxy-4-methylpiperidine hydrochloride with carbon numbering.

Part 2: Experimental Protocol for Data Acquisition

A meticulously executed experimental plan is the foundation of high-quality, trustworthy NMR data. The following workflow and protocol are designed to ensure reproducibility and accuracy.

Caption: Experimental workflow for ¹³C NMR analysis.

Sample Preparation

-

Weighing: Accurately weigh 50-100 mg of 4-methoxy-4-methylpiperidine hydrochloride. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7][8]

-

Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).

-

Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. The solution should be clear and homogeneous. Incomplete dissolution can lead to broadened spectral lines and difficulties in shimming the magnetic field.[9]

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. Solid impurities will severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This step is critical for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set up a standard proton-decoupled ¹³C NMR experiment with the following typical parameters:

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): ~1.0–1.5 seconds.

-

Relaxation Delay (D1): 2–5 seconds. A longer delay may be necessary to obtain a quantitative signal for the non-protonated C4 carbon.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by referencing the solvent signal (Methanol-d₄: 49.0 ppm; D₂O requires an external reference or referencing to a small amount of added standard like DSS).

-

Part 3: Spectral Interpretation and Data Analysis

Based on established principles of ¹³C NMR and data from analogous structures, we can predict the chemical shifts for each carbon in 4-methoxy-4-methylpiperidine hydrochloride.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2, C6 | 50 - 58 | α to the protonated nitrogen. The strong inductive electron withdrawal from the N⁺-H group causes a significant downfield shift. |

| C3, C5 | 30 - 38 | β to the protonated nitrogen. They experience a moderate downfield shift due to the inductive effect, but less pronounced than at the α-positions. |

| C4 | 70 - 78 | Quaternary carbon attached to an electronegative oxygen atom, resulting in a strong deshielding effect. The signal intensity is expected to be weak. |

| C7 (C-CH₃) | 20 - 28 | Aliphatic methyl group. Its chemical shift is in the expected range for a methyl group on a quaternary carbon. |

| C8 (O-CH₃) | 48 - 55 | Methoxy carbon. Directly bonded to oxygen, placing it in the typical range for ether carbons.[3] |

Analysis of the Predicted Spectrum:

The spectrum is expected to show five distinct signals, as the molecule possesses a plane of symmetry passing through C4 and the nitrogen atom, making C2 and C6 chemically equivalent, and C3 and C5 chemically equivalent.

-

Downfield Region (70-78 ppm): A single, weak signal corresponding to the quaternary carbon C4 .

-

Mid-field Region (48-58 ppm): Two signals are expected here. The signal for the methoxy carbon C8 and the signal for the equivalent carbons C2 and C6 . Distinguishing these may require 2D NMR experiments (like HSQC/HMBC), but the C2/C6 signal is expected to be more intense as it represents two carbons.

-

Upfield Region (20-38 ppm): Two signals are predicted in this aliphatic region. The more downfield signal will belong to the equivalent carbons C3 and C5 , while the most upfield signal will be from the C4-methyl carbon, C7 .

Conclusion

The ¹³C NMR analysis of 4-methoxy-4-methylpiperidine hydrochloride is a powerful method for its structural confirmation. A successful analysis hinges on understanding the profound deshielding effect of the protonated nitrogen on the piperidine ring carbons, selecting an appropriate polar deuterated solvent, and utilizing optimized acquisition parameters to detect all carbon signals, including the weak quaternary carbon. The predicted spectrum, characterized by five distinct signals, provides a clear fingerprint for this compound, enabling researchers to confidently verify its structure in drug discovery and development pipelines.

References

-

Kamieńska-Trela, K., Kania, L., & Wójcik, J. (2012). Solvent effect on 13C NMR chemical shifts of carbonyl carbons in a series of N-acyl-L-proline derivatives. Magnetic Resonance in Chemistry, 50(9), 613-618. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

D'Silva, C., & Lopes, C. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. Industrial & Engineering Chemistry Research, 53(35), 13765–13773. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

The Pherobase. (2025). NMR - Compound 4me-piperidine. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 3124-3128. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 833-843. [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

-

Zhang, J., & H-C, N. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

-

Wiitala, K. W., et al. (2017). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 22(12), 2097. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. organomation.com [organomation.com]

Technical Guide: Mass Spectrometric Analysis of 4-Methoxy-4-methylpiperidine Hydrochloride

[1]

Part 1: Executive Summary & Compound Architecture[1]

In the landscape of pharmaceutical intermediates, 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8) represents a critical scaffold, often utilized in the synthesis of analgesics and bioactive alkaloids.[1] Its structural duality—possessing both a basic nitrogen and a quaternary carbon at the 4-position substituted with ether and methyl groups—presents unique challenges in mass spectrometry.[1]

This guide moves beyond basic characterization.[1][2] It addresses the specific ionization behavior of the hydrochloride salt, the necessity of free-basing for gas-phase analysis, and the predictive fragmentation logic required when reference libraries are incomplete.

Chemical Identity Profile

| Parameter | Detail |

| Systematic Name | 4-Methoxy-4-methylpiperidine hydrochloride |

| CAS Number | 3970-73-8 |

| Formula (Salt) | |

| Formula (Free Base) | |

| MW (Salt) | 165.66 g/mol |

| MW (Free Base) | 129.20 g/mol |

| Monoisotopic Mass | 129.1154 Da (Free Base) |

Part 2: Sample Preparation & Ionization Strategy

The Hydrochloride Salt Challenge

Direct injection of hydrochloride salts into MS systems is a common rookie error.[1]

-

LC-MS (ESI): High concentrations of

can cause ion suppression and corrode stainless steel capillaries over time.[1] -

GC-MS (EI): Salts are non-volatile.[1] Thermal dissociation in the injector port is uncontrolled, leading to dirty liners and ghost peaks.[1]

Protocol 1: Sample Preparation for LC-MS (ESI)

Objective: Remove excess chloride counter-ions and ensure protonation efficiency.[1]

-

Dissolution: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol:Water.

-

Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water .

-

Why: The formic acid ensures the piperidine nitrogen (

) is fully protonated (

-

-

Filtration: Pass through a 0.2 µm PTFE filter to remove any undissolved salt particulates.[1]

Protocol 2: In-Situ Free-Basing for GC-MS (EI)

Objective: Isolate the volatile free base (

-

Biphasic Mix: Place 5 mg of the HCl salt in a centrifuge tube. Add 1 mL of 1M NaOH (aq) and 1 mL of Dichloromethane (DCM).

-